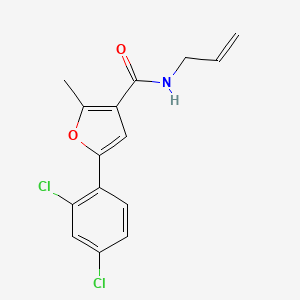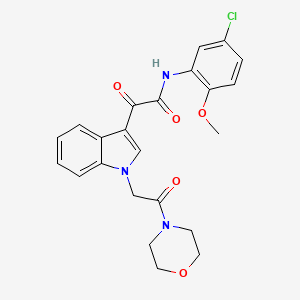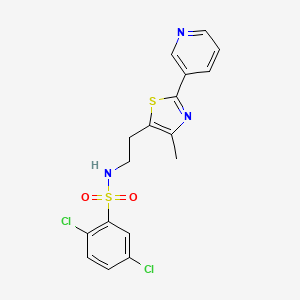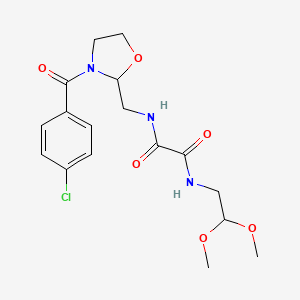
5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide
Übersicht
Beschreibung
5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide, also known as DCPC, is a synthetic compound with potential applications in scientific research. DCPC belongs to the class of furan carboxamides and has been studied for its mechanism of action and physiological effects.
Wirkmechanismus
5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide is believed to exert its anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide has been shown to have anti-inflammatory effects in animal models of inflammation. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide has also been shown to reduce the infiltration of inflammatory cells into inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide in lab experiments is its specificity for COX-2 inhibition. Unlike other anti-inflammatory drugs that also inhibit COX-1, 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide is selective for COX-2 inhibition. This may reduce the risk of side effects associated with COX-1 inhibition, such as gastrointestinal bleeding. One limitation of using 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide in lab experiments is its limited solubility in aqueous solutions. This may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide. One area of interest is the development of 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide analogs with improved solubility and bioavailability. Another potential direction is the study of 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide in combination with other anti-inflammatory drugs to determine if it has synergistic effects. Additionally, 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide may have potential applications in the treatment of other inflammatory diseases such as asthma and inflammatory bowel disease. Further research is needed to determine the full potential of 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide in scientific research.
Conclusion:
5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide is a synthetic compound with potential applications in scientific research. It has been studied for its mechanism of action, physiological effects, and potential applications in the treatment of inflammatory diseases. While there are limitations to its use in lab experiments, 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide has several potential future directions for study. Further research is needed to fully understand the potential of 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide in scientific research.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. 5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide has also been studied for its potential use as a tool in the study of the immune system and the inflammatory response.
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-2-methyl-N-prop-2-enylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-3-6-18-15(19)12-8-14(20-9(12)2)11-5-4-10(16)7-13(11)17/h3-5,7-8H,1,6H2,2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEESIGGIGVLUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-2-methyl-N-(prop-2-en-1-yl)furan-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![propan-2-yl 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B3408311.png)
![methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B3408314.png)
![ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B3408328.png)
![3-(2-fluorobenzyl)-9-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3408331.png)
![5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B3408337.png)


![N-{2-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B3408361.png)
![N-(3-Chlorophenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B3408362.png)



![1-(4-fluorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3408398.png)
![(5E)-3-cyclopentyl-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3408406.png)